5-(2-Hydroxyethyl)pyrimidin-4(1H)-one

Antiviral HIV-1 Reverse Transcriptase

5-(2-Hydroxyethyl)pyrimidin-4(1H)-one is a high-potency starting point for next-generation HIV-1 NNRTI programs (EC₅₀ 0.019 µM in MT-4 cells). Its 2-hydroxyethyl side chain enables superior HSV-1 TK phosphorylation—outperforming bulkier 3-hydroxypropyl analogues—making it an ideal radiotracer lead for PET imaging of gene therapy and viral infection. For process R&D, the alkylation-based Method A provides higher yields and simpler operation than silylation routes, supporting cost-effective scale-up of acyclonucleoside therapeutics. The compound also serves as a documented HO-1 probe (IC₅₀ 1 µM) for cellular stress and inflammation studies.

Molecular Formula C6H8N2O2
Molecular Weight 140.142
CAS No. 19144-69-5
Cat. No. B579203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Hydroxyethyl)pyrimidin-4(1H)-one
CAS19144-69-5
Synonyms5-Pyrimidineethanol, 4-hydroxy- (8CI)
Molecular FormulaC6H8N2O2
Molecular Weight140.142
Structural Identifiers
SMILESC1=C(C(=O)NC=N1)CCO
InChIInChI=1S/C6H8N2O2/c9-2-1-5-3-7-4-8-6(5)10/h3-4,9H,1-2H2,(H,7,8,10)
InChIKeySJMKHZLFYQROEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Hydroxyethyl)pyrimidin-4(1H)-one (CAS 19144-69-5) Procurement: Core Properties and Chemical Class


5-(2-Hydroxyethyl)pyrimidin-4(1H)-one is a heterocyclic pyrimidinone derivative bearing a 2-hydroxyethyl substituent at the C5 position of the pyrimidine ring. This substitution pattern endows the compound with distinct physicochemical properties and biological activity profiles relative to other 5-alkyl or 5-aryl pyrimidin-4(1H)-ones [1]. The compound serves as a versatile intermediate for the synthesis of more complex nucleoside analogues and antiviral agents, with documented utility in both medicinal chemistry and radiopharmaceutical development [2].

Why 5-(2-Hydroxyethyl)pyrimidin-4(1H)-one (CAS 19144-69-5) Cannot Be Replaced by Common Pyrimidinone Analogs


The 2-hydroxyethyl group at the C5 position is not an inert substituent; it directly influences both the compound's synthetic utility and its biological recognition. In HSV-1 thymidine kinase substrate studies, the less bulky 2-hydroxyethyl substituent conferred significantly better phosphorylation efficiency compared to the 3-hydroxypropyl analog, demonstrating that even minor alterations to the alkyl chain length dramatically alter enzymatic acceptance [1]. Similarly, in anti-HIV-1 evaluations, the specific substitution pattern of 5-(2-hydroxyethyl)pyrimidin-4(1H)-one yields an EC50 value of 0.019 µM, placing it among the more potent members of the pyrimidin-4-one class, where EC50 values for structurally related derivatives span over three orders of magnitude (0.010–8.97 µM) [2]. Generic substitution with other 5-alkyl pyrimidin-4(1H)-ones thus carries a high risk of losing either synthetic versatility or target-specific activity.

Quantitative Differentiation Evidence for 5-(2-Hydroxyethyl)pyrimidin-4(1H)-one (CAS 19144-69-5) Versus Closest Analogs


Anti-HIV-1 Activity: EC50 Potency Relative to Pyrimidin-4-one Class Range

5-(2-Hydroxyethyl)pyrimidin-4(1H)-one exhibits an EC50 of 0.019 µM against HIV-1 in MT-4 cells, as documented in the NIAID Anti-HIV Therapeutics Database [1]. This potency positions the compound near the lower end of the EC50 range reported for a series of structurally related pyrimidin-4(3H)-ones, which spans from 8.97 µM to 0.010 µM in the same cell line [2]. The target compound's EC50 is within approximately 2-fold of the most potent analog in that comparator series (0.010 µM), indicating that the 5-(2-hydroxyethyl) substitution pattern is highly compatible with nanomolar-level anti-HIV-1 activity.

Antiviral HIV-1 Reverse Transcriptase Pyrimidin-4-one

HSV-1 Thymidine Kinase Substrate Efficiency: 2-Hydroxyethyl vs. 3-Hydroxypropyl Substituent

In a direct comparative study of acyclonucleoside substrates for herpes simplex virus type 1 thymidine kinase (HSV-1 TK), the uracil derivative bearing a penciclovir-like side chain and a 5-(2-hydroxyethyl) substituent (compound 31) demonstrated a higher ADP/ATP ratio than the corresponding 5-(3-hydroxypropyl) analog (compound 32) [1]. This quantitative difference in phosphorylation efficiency indicates that the less bulky 2-hydroxyethyl group is kinetically favored for enzymatic recognition and conversion to the monophosphate form. Consequently, compound 31 was selected as a lead compound for developing a positron emission tomography (PET) imaging agent targeting HSV-1 TK activity.

Antiviral Nucleoside Analog HSV-1 TK Substrate Selectivity

Heme Oxygenase-1 (HO-1) Inhibitory Activity: IC50 Value and Target Engagement

5-(2-Hydroxyethyl)pyrimidin-4(1H)-one inhibits heme oxygenase-1 (HO-1) with an IC50 of 1.00 × 10³ nM (1 µM) in Sprague-Dawley rat spleen microsomal fractions, as measured by decreased bilirubin formation using biliverdin reductase as the coupling enzyme [1]. While this IC50 value is moderate, it establishes the compound as a validated HO-1 ligand scaffold. No direct comparator IC50 data are available for other 5-substituted pyrimidin-4(1H)-ones in the same assay system; however, the presence of measurable HO-1 inhibitory activity distinguishes this compound from structurally similar pyrimidinones that lack this specific biological annotation.

Heme Oxygenase Inflammation Cytoprotection Enzyme Inhibition

Synthetic Intermediate Yield Advantage: Method A vs. Method B for Acyclonucleoside Synthesis

In the synthesis of 5-(2-hydroxyethyl)-substituted acyclonucleosides, a synthetic approach employing alkylation of an N-anionic-5-substituted pyrimidine intermediate (Method A) provided the target acyclonucleosides in significantly higher overall yields compared to those obtained by Method B, which used a silylation reaction [1]. Although the exact yield percentages are not provided in the abstract, the study explicitly states that Method A is superior and that the operational process is simple, safe, and features mild reaction conditions suitable for industrial production [1][2]. This positions 5-(2-hydroxyethyl)pyrimidin-4(1H)-one as a strategically valuable intermediate when high-yielding, scalable synthetic routes are required.

Synthetic Chemistry Nucleoside Analog Process Chemistry Yield Optimization

High-Value Application Scenarios for 5-(2-Hydroxyethyl)pyrimidin-4(1H)-one (CAS 19144-69-5) Based on Verified Differentiation Evidence


HIV-1 Reverse Transcriptase Inhibitor Discovery and Lead Optimization

Given its EC50 of 0.019 µM against wild-type HIV-1 in MT-4 cells [1], 5-(2-Hydroxyethyl)pyrimidin-4(1H)-one is a validated starting point for medicinal chemistry campaigns targeting non-nucleoside reverse transcriptase inhibitors (NNRTIs). The compound's potency falls within the active range (0.010–8.97 µM) established for pyrimidin-4-one NNRTIs [2], making it a suitable scaffold for further structure-activity relationship (SAR) exploration. Procurement is justified for research groups seeking to develop next-generation anti-HIV agents with sub-100 nM activity.

PET Imaging Agent Development for HSV-1 Thymidine Kinase Reporter Gene Systems

The superior phosphorylation efficiency of the 5-(2-hydroxyethyl)-substituted uracil derivative over its 3-hydroxypropyl analog in HSV-1 TK assays [1] directly supports its use as a lead compound for designing PET radiotracers. Such tracers are critical for monitoring gene therapy efficacy and viral infection imaging. Researchers procuring this compound for radiopharmaceutical development gain a scaffold with demonstrated substrate selectivity and kinetic advantage, which can enhance signal-to-background ratios in in vivo imaging studies.

Scalable Synthesis of Antiviral Acyclonucleosides via Optimized Method A

For process chemists and industrial laboratories, 5-(2-Hydroxyethyl)pyrimidin-4(1H)-one serves as a strategic intermediate in the synthesis of antiviral acyclonucleosides bearing penciclovir-like side chains. The alkylation-based Method A provides significantly higher yields than silylation-based Method B, with added benefits of operational simplicity and mild reaction conditions [1][2]. This compound is therefore preferentially selected over alternative pyrimidine intermediates when designing cost-effective, scalable manufacturing routes for nucleoside analogue therapeutics or diagnostic precursors.

Heme Oxygenase-1 (HO-1) Tool Compound for Inflammation and Cytoprotection Research

With a characterized IC50 of 1 µM for HO-1 inhibition in rat spleen microsomes [1], 5-(2-Hydroxyethyl)pyrimidin-4(1H)-one can serve as a chemical probe for studying the role of HO-1 in cellular stress responses, ischemia-reperfusion injury, and inflammatory pathways. While its potency is moderate, the compound provides a documented starting point for SAR expansion, whereas many unsubstituted or differently substituted pyrimidin-4(1H)-ones lack any reported HO-1 activity. Procurement is indicated for laboratories investigating the therapeutic potential of HO-1 modulation.

Technical Documentation Hub

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